C-Reactive Protein is a plasma protein that serves as a key biomarker for inflammation and is predominantly synthesized in the liver. Its levels increase in response to acute inflammation, making it a critical component in diagnosing various medical conditions, particularly those related to cardiovascular disease and infection. C-Reactive Protein exists primarily in two forms: the native pentameric form and a dissociated monomeric form, each exhibiting distinct biological activities and affinities for ligands and receptors.
C-Reactive Protein is produced mainly in the liver, triggered by pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-alpha. It is released into the bloodstream during inflammatory responses, thus serving as an acute-phase reactant.
C-Reactive Protein is classified as an acute-phase protein and is part of the pentraxin family of proteins. It plays a significant role in the immune response, particularly in opsonization and complement activation.
The synthesis of C-Reactive Protein involves several biochemical processes primarily occurring in hepatocytes. The protein is synthesized as a pentameric structure consisting of five identical subunits.
The quantification of C-Reactive Protein can be performed using various methods including enzyme-linked immunosorbent assays (ELISA), high-sensitivity assays, and mass spectrometry techniques. For instance, a reference measurement procedure has been developed that employs affinity purification followed by liquid chromatography-tandem mass spectrometry for accurate quantification of C-Reactive Protein levels in serum .
C-Reactive Protein's structure consists of five identical subunits arranged in a pentameric form. Each subunit comprises approximately 206 amino acids, contributing to its functional properties.
The molecular weight of C-Reactive Protein is approximately 115 kDa when in its pentameric form. The protein exhibits high resistance to proteolysis, which ensures its stability in circulation .
C-Reactive Protein participates in several biochemical reactions, primarily involving binding to phosphocholine residues on damaged cells and pathogens. This binding facilitates opsonization and enhances phagocytosis by immune cells.
The interaction between C-Reactive Protein and its ligands can lead to activation of the complement system, promoting inflammation and aiding in the clearance of pathogens . Additionally, C-Reactive Protein can dissociate into its monomeric form under certain conditions, which may have different biological implications.
C-Reactive Protein acts by binding to phosphocholine on the surface of dead or dying cells and certain bacteria. This binding triggers complement activation through the classical pathway, leading to enhanced opsonization and clearance of these targets by phagocytic cells.
The monomeric form of C-Reactive Protein has been shown to have increased pro-inflammatory effects compared to its pentameric counterpart, influencing processes such as thrombosis and atherosclerosis .
C-Reactive Protein has significant applications in clinical diagnostics and research:
C-reactive protein exists in two principal isoforms with distinct structural and functional properties. The pentameric isoform (pCRP) is the native circulating form, composed of five identical 23 kDa subunits arranged cyclically around a central pore, forming a disk-like structure with a molecular weight of ~115 kDa. This configuration is stabilized by non-covalent interactions and a single intra-subunit disulfide bond (Cys36–Cys97) within each protomer. The pentamer exhibits anti-inflammatory properties under physiological conditions [1] [2].
In contrast, the monomeric isoform (mCRP) arises from structural dissociation of pCRP, typically at sites of inflammation or cellular damage. This dissociation exposes buried epitopes and hydrophobic regions, resulting in a conformationally distinct protein with pro-inflammatory effects. mCRP promotes leukocyte recruitment, platelet activation, and complement pathway activation, contributing to pathological processes like atherosclerosis [2] [6].
Calcium ions (Ca²⁺) are fundamental for CRP’s structural integrity and ligand-binding capabilities. Each pCRP subunit contains two calcium-binding pockets on its "recognition face." Calcium coordination induces conformational stability, enabling high-affinity binding to phosphocholine (PCh)—a component of microbial cell walls and damaged mammalian membranes. The PCh-binding site involves critical residues Phe66 and Glu81, where Phe66 mediates hydrophobic interactions with PCh’s methyl groups, and Glu81 forms electrostatic contacts with its choline group [7] [2].
Calcium depletion destabilizes pCRP, leading to oligomeric dissociation. Notably, CRP’s affinity for non-PCh ligands (e.g., chromatin, histones) may occur independently of calcium, suggesting functional versatility in immune surveillance [2] [8].
The transition from pCRP to mCRP occurs via a metastable intermediate termed pCRP*. This transition is triggered by:
During this process, pCRP first loses pentameric symmetry without full dissociation (forming pCRP), exposing pro-inflammatory epitopes. Subsequent subunit separation yields mCRP. Cryo-EM studies reveal that pCRP exhibits structural fluidity at subunit interfaces, facilitating immune interactions. The pCRP* state enables localized amplification of inflammation while limiting systemic effects [5] [6].
Table 1: Structural and Functional Features of CRP Isoforms
Property | pCRP | pCRP* | mCRP |
---|---|---|---|
Molecular Weight | 115 kDa (pentamer) | 115 kDa (partially dissociated) | 23 kDa (monomer) |
Structure | Cyclic pentamer; symmetrical | Asymmetrical; exposed epitopes | Globular; hydrophobic residues exposed |
Calcium Dependence | Required for stability & PCh binding | Partially disrupted | Not required |
Primary Function | Anti-inflammatory; pathogen sensing | Transition state; localized inflammation | Pro-inflammatory; tissue damage amplification |
Trigger for Formation | Basal synthesis (liver) | Acidosis, oxidants, bioactive lipids | Dissociation of pCRP* |
Advanced structural techniques have resolved key features of CRP’s architecture:
Table 2: Structural Techniques Applied to CRP Characterization
Technique | Resolution | Key Insights | Limitations |
---|---|---|---|
X-ray Crystallography | 2.0–3.0 Å | Atomic-level detail of PC-binding site; calcium coordination; disulfide bonds | Crystal packing artifacts; static snapshots |
Cryo-EM | 3.1–3.5 Å | Solution-state symmetry (C5); pH-dependent conformations; decameric assemblies | Lower resolution for flexible regions |
Cryo-ET | ~20 Å | CRP-C1q complex architecture; complement activation mechanism | Technical challenges in sample preparation |
The structural stability of CRP is governed by covalent and non-covalent forces:
CRP’s structure and function exhibit remarkable evolutionary conservation, with adaptations reflecting species-specific needs:
Conserved residues include:
Table 3: Evolutionary Diversity of CRP Across Species
Organism | Oligomeric State | Glycosylation | Acute-Phase Response | Unique Functions |
---|---|---|---|---|
Horseshoe crab | Dodecamer (12-mer) | Yes | No | Heavy-metal detoxification; pore formation |
Giant African snail | Hetero-oligomer | Yes | No | Bacteriostatic activity |
Rainbow trout | Trimer | Yes | Moderate | Opsonization |
Human | Pentamer | No | Strong (↑ 1,000-fold) | Complement activation; cardiovascular risk marker |
Mouse | Pentamer | Yes | Moderate (↑ 100-fold) | Viral defense |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8